1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated based on its substituted urea core structure. The IUPAC name clearly indicates the positioning of substituents on the aromatic rings, with the hydroxyl group located at the 2-position and the nitro group at the 4-position of one phenyl ring, while the other phenyl ring remains unsubstituted. The molecular formula C₁₃H₁₁N₃O₄ reflects the composition of thirteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 273.24 grams per mole. The Chemical Abstracts Service registry number 80883-76-7 provides unique identification for this compound in chemical databases and literature searches.
The compound exhibits multiple synonymous names in chemical literature, including N-(2-hydroxy-4-nitrophenyl)-N'-phenylurea and 1-(2-Hydroxy-4-nitro-phenyl)-3-phenyl-urea, reflecting different naming conventions used across various chemical databases and research publications. The International Chemical Identifier key SAUHQYBXEGARCC-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemistry applications and database searches. Additionally, the compound is catalogued under several database-specific identifiers, including PubChem CID 3618472, ChEMBL ID CHEMBL280711, and DSSTox Substance ID DTXSID00394355, facilitating cross-referencing across multiple chemical information platforms. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)N+[O-])O provides a standardized format for computational processing and structural database queries.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by the spatial arrangement of its aromatic rings relative to the central urea moiety, which significantly influences the compound's physical and chemical properties. Studies of related N-aryl-N'-nitrophenyl urea compounds have revealed that these molecules can adopt different conformational states depending on the substitution pattern and intermolecular interactions. The phenyl rings in such compounds typically exhibit varying degrees of planarity with respect to the urea plane, with dihedral angles ranging from coplanar arrangements to significantly twisted conformations. Research has demonstrated that the presence of electron-withdrawing groups, such as the nitro substituent in the target compound, tends to favor specific conformational preferences that optimize intramolecular and intermolecular interactions.
Conformational analysis of phenylurea derivatives indicates that the molecular conformation is strongly influenced by the balance between steric hindrance, electronic effects, and hydrogen bonding capabilities. The hydroxyl group at the 2-position of the nitrophenyl ring creates opportunities for intramolecular hydrogen bonding, which can stabilize particular conformational states and influence the overall molecular geometry. Computational studies and experimental observations of similar compounds suggest that the dihedral angles between the aromatic rings and the urea plane are critical parameters determining the compound's reactivity and intermolecular association patterns. The nitro group's electron-withdrawing nature affects the electron density distribution across the aromatic system, potentially influencing the preferred rotational conformers around the N-C bonds connecting the aromatic rings to the urea functionality.
| Geometric Parameter | Typical Range | Structural Significance |
|---|---|---|
| Phenyl-Urea Dihedral Angle | 15-50° | Controls π-conjugation extent |
| Nitrophenyl-Urea Dihedral Angle | 10-30° | Influences hydrogen bonding |
| N-C Bond Length | 1.35-1.41 Å | Indicates partial double bond character |
| C=O Bond Length | 1.23-1.25 Å | Reflects carbonyl character |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides essential structural information through multiple analytical techniques, each offering unique insights into the compound's molecular structure and bonding patterns. Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts corresponding to the different aromatic proton environments, with the hydroxyl-substituted ring showing distinct resonance patterns compared to the unsubstituted phenyl ring. The presence of the electron-withdrawing nitro group significantly affects the chemical shifts of nearby aromatic protons, typically causing downfield shifts due to the deshielding effect. Difference nuclear Overhauser enhancement experiments have been employed in related compounds to determine spatial relationships between protons and confirm conformational preferences in solution.
Infrared spectroscopy provides valuable information about the functional groups present in the molecule, with characteristic absorption bands corresponding to the hydroxyl stretch, carbonyl stretch of the urea group, and nitro group asymmetric and symmetric stretching vibrations. The urea carbonyl typically appears in the region around 1650-1680 cm⁻¹, while the nitro group shows characteristic bands around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹ for asymmetric and symmetric stretching, respectively. The hydroxyl group contributes a broad absorption band in the 3200-3600 cm⁻¹ region, which may be affected by hydrogen bonding interactions in the solid state or concentrated solutions.
Mass spectrometry analysis of related nitrophenyl urea compounds demonstrates characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 273, corresponding to the molecular formula C₁₃H₁₁N₃O₄. Fragmentation typically involves loss of the nitro group (46 mass units), aromatic ring cleavage, and carbonyl-containing fragments. The electron ionization mass spectrum shows base peaks and fragment ions that can be used for structural elucidation and identification purposes. High-resolution mass spectrometry provides accurate mass measurements with monoisotopic mass values of 273.074956, enabling precise molecular formula determination and distinguishing between isobaric compounds.
Crystallographic Data and Hydrogen Bonding Networks
The crystallographic analysis of this compound and related compounds reveals important structural details about molecular packing, intermolecular interactions, and hydrogen bonding networks that stabilize the crystal structure. Studies of similar phenylurea derivatives have shown that these compounds typically crystallize in monoclinic or triclinic crystal systems, with specific space groups determined by the substitution patterns and hydrogen bonding capabilities. The crystal structures of related hydroxymethyl-substituted phenylureas demonstrate dihedral angles between benzene rings of approximately 23.6°, indicating a twisted conformation that optimizes intermolecular interactions.
Hydrogen bonding patterns in phenylurea crystal structures are particularly significant, as they determine the overall packing arrangement and stability of the crystalline phase. Research has identified two primary categories of hydrogen bonding networks in nitrophenyl urea compounds: urea tape structures characterized by the classical N-H···O hydrogen bonds between urea groups, and non-urea tape structures where N-H donors interact with nitro groups or solvent molecules. The presence of both hydroxyl and nitro substituents in this compound creates multiple hydrogen bonding opportunities, including O-H···O and N-H···O interactions that can form three-dimensional networks. The carbonyl oxygen of the urea group serves as a hydrogen bond acceptor, while the N-H groups function as donors, creating chains or layers within the crystal structure.
The molecular conformation observed in crystal structures often differs from the solution-phase geometry due to the influence of packing forces and intermolecular interactions. Crystallographic studies reveal that the urea carbonyl group's acceptor strength varies depending on the molecular conformation, with twisted conformers showing enhanced hydrogen bonding capabilities compared to planar arrangements. Intermolecular distances and bond angles within the hydrogen bonding networks provide quantitative measures of interaction strength and directionality. The presence of intramolecular C-H···O interactions, particularly those involving the hydroxyl group and aromatic protons, contributes additional stabilization to the preferred conformational states observed in the solid state.
Properties
CAS No. |
80883-76-7 |
|---|---|
Molecular Formula |
C13H11N3O4 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-12-8-10(16(19)20)6-7-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18) |
InChI Key |
SAUHQYBXEGARCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Appearance |
Solid powder |
Other CAS No. |
80883-76-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 157449; NSC157449; NSC-157449; SK&F 83589; SK&F-83589. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 157449 involves the reaction of 2-hydroxy-4-nitroaniline with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds as follows: [ \text{2-hydroxy-4-nitroaniline} + \text{phenyl isocyanate} \rightarrow \text{NSC 157449} ]
Industrial Production Methods: While specific industrial production methods for NSC 157449 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 157449 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in NSC 157449 can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2-hydroxy-4-aminophenyl-3-phenylurea.
Substitution: Formation of various substituted phenylurea derivatives.
Scientific Research Applications
NSC 157449 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 157449 involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, NSC 157449 can inhibit the activity of interleukin-8 receptor A (CXCR1), which plays a role in inflammatory responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of phenylurea derivatives is heavily influenced by substituents. Key analogs include:
Notes:
- Forchlorfenuron : The chloro-pyridyl group increases lipophilicity (log Kow = 3.2), aiding plant uptake but reducing fruit storability and quality at high concentrations .
- Triclocarban : Dichlorophenyl groups confer high log Kow (4.0–4.9), leading to bioaccumulation concerns .
- Target Compound : The hydroxy and nitro groups likely reduce log Kow compared to chlorinated analogs, suggesting lower environmental persistence but higher solubility in aqueous systems .
Biological Activity
1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, also known by its CAS number 80883-76-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound has been primarily studied for its anticancer and antimicrobial properties. The compound's structure suggests that it may interact with various biological targets, leading to significant cellular effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that phenylurea derivatives can inhibit the proliferation of cancer cell lines, including HeLa and C6 cells. This inhibition is often assessed using assays such as the BrdU proliferation ELISA assay .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
Anticancer Activity
Research has demonstrated that phenylurea derivatives exhibit significant anticancer activity. For instance, a series of compounds similar to this compound were synthesized and evaluated for their effects on cancer cells. The results showed that certain derivatives had a marked ability to inhibit the growth of HeLa cells, with some compounds displaying IC50 values in the low micromolar range .
Antimicrobial Activity
In addition to anticancer properties, studies have highlighted the antimicrobial efficacy of phenylurea derivatives. Various synthesized compounds were tested against a range of microorganisms, demonstrating notable antibacterial and antifungal activities. The broad-spectrum antimicrobial activity suggests potential applications in treating infectious diseases .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | Methodology | Findings |
|---|---|---|---|
| Anticancer | HeLa, C6 | BrdU ELISA Assay | Significant inhibition of cell proliferation observed |
| Antimicrobial | Various microorganisms | Disk diffusion | Notable antimicrobial activity against tested strains |
Case Studies
- Study on Anticancer Properties : A study focused on the synthesis and evaluation of novel phenylurea derivatives found that specific modifications to the urea moiety enhanced anticancer activity against HeLa cells. The researchers reported that compounds with hydroxyl substitutions exhibited improved efficacy compared to their unsubstituted counterparts .
- Antimicrobial Efficacy Evaluation : Another investigation assessed the antimicrobial properties of various phenylurea derivatives against common pathogens. The study concluded that certain derivatives not only inhibited bacterial growth but also demonstrated fungicidal properties, indicating their potential as therapeutic agents in infectious disease management .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Hydroxy-4-nitrophenyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a multi-step approach, starting with the preparation of substituted aromatic precursors. For analogous phenylurea derivatives (e.g., 1-(2-anilinophenyl)-3-phenylurea), key steps include:
- Condensation reactions : Reacting 2-hydroxy-4-nitrobenzaldehyde with phenylurea precursors under acidic or basic conditions .
- Catalyst optimization : Palladium or platinum catalysts can enhance reaction efficiency, as seen in similar urea derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-substituted intermediates .
- Purification : Column chromatography or recrystallization from glyme/ethanol mixtures yields high-purity products (mp 183–190°C observed in related compounds) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer: A combination of spectroscopic and analytical techniques is recommended:
- NMR spectroscopy : Analyze /-NMR peaks to confirm the hydroxy-nitro-phenyl and urea moieties (e.g., aromatic protons at δ 7.0–8.5 ppm; urea NH signals at δ 9–10 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (expected [M+H] for CHNO: ~274.0827).
- Melting point analysis : Compare observed mp with literature values for structural consistency .
- Solubility testing : Assess solubility in DMSO, ethanol, and aqueous buffers to guide biological assay design .
Advanced Research Questions
Q. What experimental approaches are recommended to investigate the enzyme inhibitory potential of this compound?
Methodological Answer:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or VEGFR2), leveraging structural insights from phenylurea-enzyme cocrystal studies .
- Molecular docking : Perform in silico docking (e.g., AutoDock Vina) using X-ray crystallography data of homologous enzymes (e.g., Factor VIIa complexes) to predict binding modes .
- Structure-activity relationship (SAR) : Compare inhibitory activity with analogs (e.g., 1-(2-chlorophenyl)-3-phenylurea) to identify critical substituent effects .
Q. How can researchers resolve contradictions in reported biological activities of phenylurea derivatives across studies?
Methodological Answer:
- Controlled replication : Standardize assay conditions (e.g., cell lines, solvent concentrations) to isolate compound-specific effects. For example, discrepancies in antioxidant activity may arise from varying tert-butyl substituents vs. nitro groups .
- Meta-analysis : Cross-reference published IC values and structural data (e.g., PubChem CID entries) to identify trends in substituent contributions .
- Advanced analytics : Use LC-MS/MS to verify compound stability under assay conditions, as decomposition may explain inconsistent results .
Q. What strategies are effective in studying the antioxidant properties of this compound?
Methodological Answer:
- DPPH/ABTS assays : Quantify radical scavenging activity (IC) and compare with reference antioxidants (e.g., Trolox) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cellular models to assess intracellular oxidative stress modulation .
- Electrochemical analysis : Cyclic voltammetry can correlate redox potentials with antioxidant efficacy, leveraging the nitro group’s electron-withdrawing effects .
Data Contradiction Analysis Example
Issue : Conflicting reports on phenylurea derivatives’ solubility in aqueous vs. organic solvents.
Resolution Strategy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
